(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl-
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Overview
Description
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl-: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothieno Ring: This step typically involves the cyclization of a suitable thiophene derivative with a benzene ring under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the benzothieno intermediate with appropriate nitrogen-containing reagents, such as guanidine or urea, under controlled conditions.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. These include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound can affect various intracellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzothieno(2,3-d)pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Thieno[2,3-d]pyrimidine Derivatives: Compounds with a thieno ring fused to a pyrimidine ring, differing in the position of the sulfur atom.
Pyrido[3,4-d]pyrimidine Derivatives: Compounds with a pyrido ring fused to a pyrimidine ring, differing in the nitrogen atom’s position.
Uniqueness
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
128352-85-2 |
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Molecular Formula |
C23H27N3OS2 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C23H27N3OS2/c28-23-24-22-20(18-9-4-5-10-19(18)29-22)21(17-7-2-1-3-8-17)26(23)12-6-11-25-13-15-27-16-14-25/h1-3,7-8H,4-6,9-16H2 |
InChI Key |
XIVWOGJNXSTZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N(C(=S)N=C3S2)CCCN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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